molecular formula C18H17F2NO2 B1325645 3,4-Difluoro-3'-morpholinomethyl benzophenone CAS No. 898792-30-8

3,4-Difluoro-3'-morpholinomethyl benzophenone

Cat. No. B1325645
M. Wt: 317.3 g/mol
InChI Key: DKXVGVGQYAUZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-3'-morpholinomethyl benzophenone (DFMBP) is an organic compound with a unique chemical structure and a variety of applications in scientific research. It is a derivative of the benzophenone molecule, which is a type of ketone, and is composed of a benzene ring with an oxygen-containing ketone group. DFMBP is a colorless solid with a melting point of 125°C and is soluble in organic solvents. It is a widely used reagent in organic synthesis and has been used in various scientific research applications.

Scientific Research Applications

Photochemical Properties and Applications

  • Bioorganic and Material Science : The photochemical properties of benzophenone (BP) photophores, including derivatives like 3,4-Difluoro-3'-morpholinomethyl benzophenone, are leveraged extensively in bioorganic chemistry and material science. Their ability to form a biradicaloid triplet state upon n-π* excitation and subsequent hydrogen atom abstraction from C-H bonds allows for light-directed covalent attachment processes. These properties are utilized in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Biological and Medical Applications

  • Antiproliferative Activity : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antiproliferative activity against various neoplastic cells. Derivatives of benzophenone, including those with morpholine groups, have shown significant anti-mitogenic activity and potential in cancer treatment, particularly by inducing cell cycle arrest and apoptosis (Al‐Ghorbani et al., 2017).

Environmental and Ecotoxicological Research

  • Oxidation and Degradation Studies : Studies on benzophenone-3, a related compound, have focused on its degradation in aquatic environments due to concerns about its endocrine-disrupting effects. Research includes investigating chemical oxidation processes, degradation products, reaction pathways, and toxicity assessment, which could provide insights into the environmental impact and degradation mechanisms of similar compounds like 3,4-Difluoro-3'-morpholinomethyl benzophenone (Cao et al., 2021).

properties

IUPAC Name

(3,4-difluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXVGVGQYAUZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643110
Record name (3,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-3'-morpholinomethyl benzophenone

CAS RN

898792-30-8
Record name (3,4-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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